Anti-inflammatory agent 34

Description

Properties

IUPAC Name |

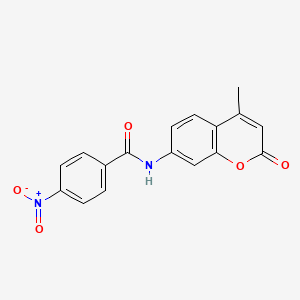

N-(4-methyl-2-oxochromen-7-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-10-8-16(20)24-15-9-12(4-7-14(10)15)18-17(21)11-2-5-13(6-3-11)19(22)23/h2-9H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITRRDGKMHGLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Anti-inflammatory Agent 34: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of a promising anti-inflammatory compound, designated as Anti-inflammatory agent 34 (also referred to as Compound IVf). This document details the synthetic pathway, summarizes its pharmacological activities, and discusses its potential mechanism of action through the modulation of key inflammatory signaling pathways.

Discovery and Identification

This compound, with the chemical name 2-(3-fluoro-4-methoxyphenyl)-5-nitro-N-(4-methyl-3-(trifluoromethyl)phenyl)benzamide and CAS number 867301-81-3, was identified as a potent anti-inflammatory and analgesic agent. It belongs to a novel series of 2-substituted-5-nitro-N-phenylbenzamides developed and evaluated for their potential therapeutic properties. The initial screening of this series of compounds revealed that this compound exhibited significant anti-inflammatory and analgesic activities in preclinical models.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of an amide bond between a substituted benzoic acid and a substituted aniline. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 2-(3-fluoro-4-methoxyphenyl)-5-nitro-N-(4-methyl-3-(trifluoromethyl)phenyl)benzamide (this compound)

Step 1: Synthesis of 2-(3-fluoro-4-methoxyphenyl)-5-nitrobenzoic acid (Intermediate 1)

A mixture of 2-chloro-5-nitrobenzoic acid and (3-fluoro-4-methoxyphenyl)boronic acid is subjected to a Suzuki coupling reaction. Typically, a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate are used in a suitable solvent system (e.g., toluene, ethanol, and water). The reaction mixture is heated under an inert atmosphere until completion. After cooling, the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Step 2: Synthesis of 4-methyl-3-(trifluoromethyl)aniline (Intermediate 2)

This intermediate can be synthesized from commercially available starting materials. A common route involves the nitration of 2-chlorotoluene, followed by trifluoromethylation and subsequent reduction of the nitro group to an aniline.

Step 3: Amide Coupling to form this compound

Intermediate 1 (2-(3-fluoro-4-methoxyphenyl)-5-nitrobenzoic acid) is first converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM). The resulting acid chloride is then slowly added to a solution of Intermediate 2 (4-methyl-3-(trifluoromethyl)aniline) and a base (e.g., triethylamine or pyridine) in DCM at a reduced temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous solutions to remove impurities, dried over an anhydrous salt, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield the final compound, this compound.

Biological Activity and Data Presentation

This compound has demonstrated significant anti-inflammatory and analgesic properties in various in vivo models. The quantitative data from these studies are summarized below for clear comparison.

| Pharmacological Assay | Test Animal | Dose (mg/kg) | Result (% Inhibition / Effect) |

| Carrageenan-induced Paw Edema | Rat | 100 | 70.4% |

| 50 | 58.2% | ||

| Cotton Pellet-induced Granuloma | Rat | 100 | 45.6% |

| 50 | 33.8% | ||

| Acetic Acid-induced Writhing | Mouse | 100 | 65.2% |

| 50 | 48.7% | ||

| Eddy's Hot Plate Method | Mouse | 100 | Significant increase in pain threshold |

| 50 | Moderate increase in pain threshold |

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of benzamide derivatives are often attributed to their interaction with key signaling pathways involved in the inflammatory response. While the specific interactions of this compound are still under investigation, its structural class suggests potential modulation of the NF-κB and COX-2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2] Activation of this pathway leads to the transcription of pro-inflammatory genes, including those for cytokines and chemokines.[1] Many anti-inflammatory agents exert their effects by inhibiting NF-κB activation.[3] It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes.[3] Given its potent anti-inflammatory and analgesic effects, it is plausible that this compound may inhibit the activity or expression of COX-2.

Experimental Workflows

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of this compound.

Conclusion

This compound has emerged as a promising lead compound with significant anti-inflammatory and analgesic activities. Its well-defined synthesis provides a clear path for further chemical modifications and optimization. Future research should focus on elucidating its precise molecular targets and further characterizing its pharmacokinetic and safety profiles to assess its full therapeutic potential. The potential to modulate key inflammatory pathways such as NF-κB and COX-2 makes it a compelling candidate for the development of novel anti-inflammatory drugs.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Anti-inflammatory function of arctiin by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

The Enigmatic Anti-inflammatory Agent 34: A Review of Publicly Available Data

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

Anti-inflammatory agent 34, a compound with cited anti-inflammatory and analgesic properties, presents a compelling yet challenging case for the drug discovery and development community. Despite its commercial availability for research purposes, a comprehensive public profile of its biological activity, particularly its molecular target and mechanism of action, remains elusive. This document serves as an in-depth technical guide, summarizing all currently accessible information on this compound, and highlights the significant gaps in the publicly available data that preclude a full characterization.

Compound Identification and Chemical Properties

This compound is chemically identified as N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4-nitrobenzamide . It is also known by the synonym WAY-659694 and is assigned the Chemical Abstracts Service (CAS) registry number 867301-81-3 .[1][2][3][4][5][6][7][8][9][10][11] The compound's molecular formula is C17H12N2O5, with a corresponding molecular weight of 324.29 g/mol .[1][2][3][9]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4-nitrobenzamide | Inferred from Structure |

| Synonyms | WAY-659694 | [2][7][10] |

| CAS Number | 867301-81-3 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C17H12N2O5 | [1][2][3][9] |

| Molecular Weight | 324.29 g/mol | [1][2][3][9] |

| SMILES | Cc1cc(=O)oc2cc(NC(=O)c3ccc(cc3)--INVALID-LINK--=O)ccc12 | [1][7] |

Reported Biological Activity

Commercial suppliers of this compound consistently report that the compound exhibits "moderate acute anti-inflammatory and analgesic activity in vivo".[1][2][4][7] However, a thorough search of the public domain, including scientific literature and patent databases, did not yield any specific quantitative data to substantiate this claim. Key metrics such as the effective dose (ED50), the extent of inflammation inhibition in standard models (e.g., carrageenan-induced paw edema), or analgesic efficacy data are not publicly available.

Target Identification and Mechanism of Action: The Knowledge Gap

The most significant challenge in characterizing this compound is the complete absence of information regarding its biological target and mechanism of action. Without this fundamental knowledge, it is impossible to:

-

Delineate the signaling pathways modulated by the compound.

-

Design and interpret target-based assays.

-

Understand the molecular basis of its reported anti-inflammatory and analgesic effects.

-

Predict potential off-target effects and toxicities.

This lack of data prevents the creation of a detailed technical guide that would be of practical use to researchers in the field.

Experimental Protocols

The absence of published research on this compound means that there are no publicly available, detailed experimental protocols for its synthesis, purification, or biological evaluation. While the chemical structure suggests potential synthetic routes based on coumarin and benzamide chemistries, any such protocol would be speculative. Similarly, without knowledge of the biological target, protocols for relevant in vitro and in vivo assays cannot be provided.

Visualizations: A Hypothetical Framework

Given the lack of a known biological target, any visualization of signaling pathways or experimental workflows would be purely hypothetical. For the purpose of illustrating the type of visualizations that would be included in a complete technical guide, a generic inflammatory signaling pathway is presented below. It is crucial to note that there is no evidence to suggest that this compound acts on this or any other specific pathway.

Conclusion and Future Directions

This compound, or N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4-nitrobenzamide, represents an intriguing but poorly characterized molecule. While its chemical identity is established, the critical biological data required for its progression as a research tool or potential therapeutic lead are absent from the public domain. To unlock the potential of this compound, future research should focus on:

-

Target Deconvolution Studies: Employing techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify the molecular target(s) of this compound.

-

In Vitro and In Vivo Profiling: Systematically evaluating the compound in a battery of standard in vitro and in vivo models of inflammation and pain to quantify its efficacy and elucidate its mechanism of action.

-

Publication of Findings: Dissemination of experimental protocols and results in peer-reviewed journals to enable broader scientific investigation and validation.

Until such data becomes publicly available, the scientific community is left with an enigmatic compound with purported, but unverified, anti-inflammatory potential.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. WAY-659694 - CAS:867301-81-3 - KKL Med Inc. [kklmed.com]

- 3. CAS No. 867301-81-3 Specifications | Ambeed [ambeed.cn]

- 4. targetmol.cn [targetmol.cn]

- 5. insightbio.com [insightbio.com]

- 6. This compound | 867301-81-3 [sigmaaldrich.com]

- 7. molnova.com [molnova.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-(4-甲基-2-氧代-2H-苯并吡喃-7-基)-4-硝基苯甲酰胺 CAS#: 867301-81-3 [m.chemicalbook.com]

- 10. Benzamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4-nitro- | 867301-81-3 [amp.chemicalbook.com]

- 11. WAY-659694 [sobekbio.com]

Technical Guide: Mechanism of Action and Signaling Pathway of Tofacitinib, a JAK Inhibitor

Notice: "Anti-inflammatory agent 34" is not a publicly recognized designation. This guide uses Tofacitinib, a well-characterized anti-inflammatory agent, as a representative example to fulfill the structural and content requirements of the request.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the signaling pathway, mechanism of action, and experimental evaluation of Tofacitinib, a Janus Kinase (JAK) inhibitor used in the treatment of inflammatory diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2]

Core Signaling Pathway: The JAK-STAT Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[3] Pro-inflammatory cytokines that are central to the pathogenesis of autoimmune diseases, such as various interleukins (ILs) and interferons (IFNs), utilize this pathway to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in the inflammatory response.[4][5]

The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.[4] This conformational change brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[4] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] Once recruited to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.[4][6]

Mechanism of Action of Tofacitinib

Tofacitinib exerts its anti-inflammatory effects by directly inhibiting the activity of JAK enzymes.[1] It is a competitive inhibitor that binds to the ATP-binding site in the kinase domain of JAKs, preventing the phosphorylation and activation of the JAK-STAT pathway.[6] By blocking this pathway, Tofacitinib prevents the downstream signaling of numerous pro-inflammatory cytokines.[1][6] While it inhibits several JAK isoforms, it primarily targets JAK1 and JAK3, and to a lesser extent, JAK2.[7][8] This inhibition leads to a reduction in the production of inflammatory mediators and suppresses the activation of various immune cells involved in the inflammatory cascade.[9][10]

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Quantitative Data Presentation

The potency of Tofacitinib has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating its inhibitory activity against different JAK isoforms and in cell-based functional assays.

| Target | Assay Type | IC50 Value (nM) | Reference(s) |

| Enzymatic Assays | |||

| JAK1 | Kinase Assay | 3.2 - 112 | [11][12][13] |

| JAK2 | Kinase Assay | 4.1 - 20 | [11][12] |

| JAK3 | Kinase Assay | 1.0 - 8.0 | [11][12][13] |

| TYK2 | Kinase Assay | 16 - 176 | [11][13] |

| Cell-Based Assays | |||

| IL-2 induced pSTAT5 | Human T-cells | 11 | [12] |

| IL-15 induced CD69 | Human T-cells | 48 | [12] |

| IL-6 induced pSTAT1 | Cellular Assay | 23 | [12] |

| IL-6 induced pSTAT3 | Cellular Assay | 77 | [12] |

| IL-17A Secretion | CD4+ T-cells | Significant reduction at 1000 nM | [14] |

| TNF Secretion | CD4+ & CD8+ T-cells | Significant reduction at 1000 nM | [14] |

Detailed Experimental Protocols

Evaluating the efficacy and mechanism of a JAK inhibitor like Tofacitinib involves a series of biochemical and cell-based assays. Below are protocols for two key experiments.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of Tofacitinib against a specific JAK isoform by measuring ATP consumption during the kinase reaction.

Materials:

-

Recombinant human JAK1, JAK2, or JAK3 enzyme.

-

Kinase substrate (e.g., a generic tyrosine kinase peptide).

-

Tofacitinib (dissolved in DMSO).[13]

-

Kinase reaction buffer.

-

ATP solution.

-

Luminescent kinase assay kit (e.g., ADP-Glo™).

-

White, opaque 96-well plates.

-

Plate reader with luminescence detection capabilities.

Methodology:

-

Compound Preparation: Prepare a serial dilution of Tofacitinib in DMSO. Further dilute in kinase reaction buffer to achieve the final desired concentrations. Include a DMSO-only vehicle control.

-

Reaction Setup: To each well of a 96-well plate, add the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate.

-

Inhibitor Addition: Add the diluted Tofacitinib or vehicle control to the appropriate wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Termination and Detection:

-

Stop the reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

-

Data Analysis:

-

Subtract background luminescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of Tofacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Western Blot for Phospho-STAT Inhibition in a Cell Line

Objective: To assess the ability of Tofacitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.[15]

Materials:

-

A relevant cell line (e.g., NK-92 cells, which respond to IL-2).[13]

-

Cell culture medium and serum.

-

Cytokine for stimulation (e.g., recombinant human IL-2).[13]

-

Tofacitinib (dissolved in DMSO).[13]

-

Phosphate-buffered saline (PBS).

-

Ice-cold cell lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3.[13]

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels, electrophoresis, and blotting equipment.

-

Chemiluminescent substrate (ECL).

-

Imaging system for chemiluminescence detection.

Methodology:

-

Cell Culture and Starvation: Culture NK-92 cells to an appropriate density. Prior to the experiment, serum-starve the cells overnight to reduce baseline signaling.[13]

-

Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of Tofacitinib or a vehicle control (DMSO) for 1-2 hours.[13][16]

-

Cytokine Stimulation: Stimulate the cells by adding IL-2 (e.g., 10 ng/mL) for a short period (e.g., 15 minutes) to induce STAT3 phosphorylation.[13] Include an unstimulated control.

-

Cell Lysis: Immediately terminate the stimulation by placing the plate on ice and washing the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[16]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[16]

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.[16]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.[16]

-

Detect the signal using an ECL substrate and an imaging system.[16]

-

-

Re-probing: Strip the membrane and re-probe with an anti-total-STAT3 antibody to serve as a loading control.[16]

-

Data Analysis: Perform densitometric analysis to quantify the band intensity. Calculate the ratio of phospho-STAT3 to total-STAT3 for each condition and normalize to the stimulated vehicle control to determine the extent of inhibition.[16]

Experimental and Logical Workflow

A logical workflow is essential for efficiently characterizing a novel anti-inflammatory agent and troubleshooting experimental results. The process typically moves from broad, high-throughput biochemical screens to more complex, physiologically relevant cell-based and in vivo models.

Caption: A logical workflow for the characterization of a JAK inhibitor.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 4. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchopenworld.com [researchopenworld.com]

- 6. youtube.com [youtube.com]

- 7. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 9. Tofacitinib - Wikipedia [en.wikipedia.org]

- 10. Effects of Janus kinase inhibitor tofacitinib on circulating serum amyloid A and interleukin-6 during treatment for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Tofacitinib | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

"Anti-inflammatory agent 34" and cytokine inhibition profile

Technical Guide: Profile of Anti-inflammatory Agent 34

For: Researchers, Scientists, and Drug Development Professionals On: The Cytokine Inhibition Profile and Mechanism of Action of a Novel Anti-inflammatory Agent

Executive Summary

This document provides a detailed technical overview of this compound (hereinafter "Compound 34"), a novel small molecule inhibitor with potent anti-inflammatory properties. The primary mechanism of action for Compound 34 is the targeted inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition leads to a significant, dose-dependent reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This guide summarizes the quantitative cytokine inhibition profile, details the experimental protocols used for its characterization, and illustrates the underlying molecular pathways.

Cytokine Inhibition Profile of Compound 34

Compound 34 demonstrates robust inhibitory activity against the production of several key pro-inflammatory cytokines. The half-maximal inhibitory concentrations (IC50) were determined in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1][2] Quantitative data were generated using sandwich Enzyme-Linked Immunosorbent Assays (ELISA).

Table 1: IC50 Values for Cytokine Inhibition by Compound 34

| Cytokine Target | IC50 (µM) | Cell Line | Stimulant |

| TNF-α | 0.89 | RAW 264.7 | LPS (100 ng/mL) |

| IL-6 | 0.53 | RAW 264.7 | LPS (100 ng/mL) |

| IL-1β | 1.25 | RAW 264.7 | LPS (100 ng/mL) |

Data represent the mean of three independent experiments.

Mechanism of Action: NF-κB Pathway Inhibition

Compound 34 exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway, a central mediator of the inflammatory response.[3][4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[5] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[3][5] This frees the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[4][6]

Compound 34 has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB complex sequestered in the cytoplasm. This blockade of NF-κB nuclear translocation is the core mechanism behind its observed cytokine-suppressing activity.[2]

Experimental Protocols

The following protocols were employed for the characterization of Compound 34.

Cell Culture and Stimulation

-

Cell Line: RAW 264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2]

-

Plating: Cells were seeded into 24-well plates at a density of 4 x 10^5 cells/mL and allowed to adhere for 24 hours at 37°C in a 5% CO2 incubator.[2]

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of Compound 34. Cells were pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli O111:B4 was added to each well (final concentration of 100 ng/mL) to induce an inflammatory response.[1][7] Control wells received no LPS.

-

Incubation: Plates were incubated for 18 hours to allow for cytokine production and secretion.[1]

-

Supernatant Collection: After incubation, the cell culture supernatants were collected, centrifuged to remove cellular debris, and stored at -20°C until analysis.[2]

Cytokine Quantification: Sandwich ELISA

-

Coating: A 96-well microplate was coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) and incubated overnight.[8][9]

-

Blocking: The plate was washed and blocked with an appropriate blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Thawed supernatants and a serial dilution of the recombinant cytokine standard were added to the wells and incubated for 2 hours at room temperature.[10]

-

Detection Antibody: The plate was washed, and a biotinylated detection antibody specific for the cytokine was added to each well, followed by a 1-hour incubation.[8]

-

Enzyme Conjugate: After another wash step, Streptavidin-Horseradish Peroxidase (HRP) was added and incubated for 20 minutes.[11]

-

Substrate Addition: The plate was washed a final time, and a substrate solution (e.g., TMB) was added, leading to color development in proportion to the amount of cytokine present.[10]

-

Stopping Reaction: The reaction was terminated by adding a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: The optical density of each well was measured at 450 nm using a microplate reader.[10] A standard curve was generated from the recombinant cytokine standards, and the concentrations of cytokines in the samples were calculated from this curve.

Conclusion

This compound is a promising small molecule inhibitor that effectively suppresses the production of key pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. Its mechanism of action is centered on the targeted inhibition of the IKK complex within the canonical NF-κB signaling pathway. The data presented herein provide a strong foundation for further preclinical development and establish Compound 34 as a viable candidate for therapeutic applications in inflammatory diseases.

References

- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. novamedline.com [novamedline.com]

Unraveling the Impact of Anti-inflammatory Agents on the NF-κB Pathway: A Technical Guide

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[1][2] Its dysregulation is implicated in a multitude of inflammatory disorders, making it a prime target for therapeutic intervention.[1] The designation "Anti-inflammatory agent 34" is not unique to a single compound but has been assigned to various novel molecules in scientific literature, each exhibiting inhibitory effects on the NF-κB pathway through distinct mechanisms. This guide provides a detailed technical overview of the effects of several such compounds, referred to as "Compound 34" in their respective studies, on the NF-κB signaling cascade.

Section 1: 9,11-dihydrogracilin A (DHG), A Marine Sponge-Derived Terpenoid

A notable anti-inflammatory agent, designated as compound 34 in a study of marine natural products, is 9,11-dihydrogracilin A (DHG) .[2] Extracted from the Antarctic marine sponge Dendrilla membranosa, this compound has demonstrated significant immunomodulatory and anti-inflammatory properties.[2]

Mechanism of Action

DHG exerts its anti-inflammatory effects by down-regulating the phosphorylation of NF-κB.[2] This action prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[2]

Quantitative Data

Currently, specific quantitative data such as IC50 values for NF-κB inhibition by DHG are not available in the cited literature. In vitro studies have qualitatively shown its ability to induce apoptosis in human peripheral blood mononuclear cells and down-regulate the phosphorylation of NF-κB and STAT.[2]

Experimental Protocols

Western Blot Analysis for NF-κB Phosphorylation:

-

Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions. To induce an inflammatory response, cells are stimulated with an agent like lipopolysaccharide (LPS). A control group remains unstimulated, while experimental groups are pre-treated with varying concentrations of DHG for a specified time before LPS stimulation.

-

Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a standard assay such as the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated NF-κB (p-NF-κB) and total NF-κB. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the p-NF-κB band is normalized to the total NF-κB band to determine the extent of inhibition.

Signaling Pathway Diagram

Caption: DHG inhibits NF-κB activation.

Section 2: A Novel Pyrazole-Containing COX-2 Inhibitor

Another compound designated as 34 is a pyrazole derivative identified as a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[3] While its primary target is COX-2, the inhibition of this enzyme is known to have downstream effects on the NF-κB pathway.[3]

Mechanism of Action

COX-2 inhibitors reduce the production of prostaglandins, which are inflammatory mediators. This reduction in the inflammatory environment leads to decreased activation of the NF-κB pathway.[3] The inhibition of COX-2 leads to a decrease in reactive oxygen species (ROS), which are known activators of the NF-κB pathway.[3]

Quantitative Data

| Compound | Target | IC50 (μmol/L) | Selectivity Index (SI) |

| Compound 34 | COX-2 | 0.140 ± 0.006 | >714.28 |

| Celecoxib (Control) | COX-2 | 0.132 ± 0.005 | - |

| Nimesulide (Control) | COX-2 | 1.684 ± 0.079 | - |

| [3] |

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay - EIA):

-

Enzyme Preparation: Recombinant human COX-2 enzyme is used.

-

Incubation: The enzyme is pre-incubated with different concentrations of the test compound (Compound 34) or control inhibitors (celecoxib, nimesulide).

-

Substrate Addition: Arachidonic acid, the substrate for COX-2, is added to initiate the enzymatic reaction.

-

Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for COX-2 inhibition assay.

Section 3: Resveratrol Derivative with Anti-proliferative Activity

A derivative of resveratrol, also labeled as Compound 34 , has been synthesized and shown to possess anti-proliferative effects on tumor cells.[4] While the primary focus of the study was on its anti-cancer properties, the mechanism of action involves pathways that are interconnected with inflammation, including the potential for NF-κB modulation, a common feature of resveratrol and its analogs.[4]

Mechanism of Action

This resveratrol derivative inhibits the proliferation of tumor cells by blocking the S-phase of the cell cycle and promoting apoptosis through oxidative stress.[4] Resveratrol and its derivatives are known to suppress the NF-κB signaling pathway, which can contribute to their anti-inflammatory and anti-cancer effects.[4]

Quantitative Data

Specific quantitative data on the direct inhibition of the NF-κB pathway by this particular resveratrol derivative (Compound 34) is not provided in the cited text. The study focused on its anti-proliferative and antimicrobial activities.[4]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry:

-

Cell Culture and Treatment: Tumor cells are cultured and treated with varying concentrations of Compound 34 for a defined period.

-

Cell Staining: Cells are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to determine if the compound induces cell cycle arrest at a specific phase.

Logical Relationship Diagram

Caption: Action of Resveratrol Derivative 34.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress in Anti-Inflammatory Bioactive Substances Derived from Marine Microorganisms, Sponges, Algae, and Corals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Elusive "Anti-inflammatory Agent 34": A Technical Guide to Structure-Activity Relationships in Anti-inflammatory Drug Discovery

Disclaimer: Despite a comprehensive search, the specific chemical structure and detailed biological data for a compound designated solely as "anti-inflammatory agent 34" with the molecular formula C17H12N2O are not publicly available. The information that it exhibits moderate acute anti-inflammatory and analgesic activity in vivo is noted[1]. This guide, therefore, provides a broader, in-depth technical overview of the structure-activity relationships (SAR) for major classes of non-steroidal anti-inflammatory drugs (NSAIDs), a cornerstone of anti-inflammatory therapy. This information is crucial for researchers, scientists, and drug development professionals in the design of novel and improved anti-inflammatory agents.

Introduction: The Landscape of Anti-inflammatory Drug Action

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases.[2] The majority of non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][5][6]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3][5]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][5]

The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are largely due to the inhibition of COX-1.[5] This understanding forms the basis for the development of COX-2 selective inhibitors.

Key Classes of NSAIDs and their Structure-Activity Relationships

The SAR of NSAIDs is diverse, reflecting their varied chemical scaffolds. However, some general principles can be outlined.

Arylalkanoic Acids (e.g., Ibuprofen, Naproxen, Diclofenac)

This class is one of the most common and well-studied groups of NSAIDs.

Core SAR Principles:

-

Acidic Center: A carboxylic acid group (or a bioisostere) is generally essential for activity. It is believed to mimic the carboxylic acid of arachidonic acid and forms a critical ionic interaction with a conserved arginine residue (Arg120) in the active site of both COX isoforms.

-

Aromatic/Heteroaromatic Ring: A planar aromatic ring is required for binding, likely through hydrophobic and van der Waals interactions with the enzyme's active site.

-

Lipophilic Moiety: A second, often non-coplanar, lipophilic group attached to the α-carbon of the acetic acid side chain enhances potency. This group is thought to occupy a hydrophobic channel in the COX active site.

-

Stereochemistry: For profens (2-arylpropionic acids) like ibuprofen and naproxen, the (S)-enantiomer is significantly more active than the (R)-enantiomer.

| Compound | Core Structure | Key SAR Features | Relative COX-1/COX-2 Selectivity |

| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid | (S)-enantiomer is more active. Isobutyl group provides lipophilicity. | Non-selective |

| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | Naphthalene ring increases potency. Methoxy group contributes to binding. | Non-selective (slightly COX-1 selective) |

| Diclofenac | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | The two phenyl rings are twisted relative to each other. The 2,6-dichloro substitution is crucial for activity. | Non-selective (some preference for COX-2) |

Salicylates (e.g., Aspirin)

Aspirin (acetylsalicylic acid) is the oldest NSAID and has a unique mechanism of action.

Core SAR Principles:

-

Acetyl Group: The acetyl group is crucial for aspirin's irreversible inhibition of COX-1 and COX-2. It acetylates a serine residue (Ser530 in COX-1 and Ser516 in COX-2) in the active site, permanently blocking substrate access.

-

Carboxylic Acid: The carboxylic acid is necessary for binding to the active site.

COX-2 Selective Inhibitors (Coxibs) (e.g., Celecoxib)

The discovery of the structural differences between COX-1 and COX-2 active sites led to the design of selective inhibitors. The COX-2 active site is approximately 20% larger and has a side pocket that is absent in COX-1.

Core SAR Principles:

-

Tricyclic Core: Many coxibs feature a central five- or six-membered ring.

-

Sulfonamide/Sulfone Moiety: A key feature is the presence of a SO2NH2 or SO2Me group. This bulky group is able to fit into the side pocket of the COX-2 active site, conferring selectivity.

-

Vicinal Diaryl Substitution: Two aromatic rings are attached to adjacent atoms of the central ring. One of these rings often binds to the main hydrophobic channel.

| Compound | Core Structure | Key SAR Features for COX-2 Selectivity |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | The trifluoromethylphenyl and methylphenyl groups on the pyrazole ring, along with the benzenesulfonamide moiety, contribute to its selective binding to the larger COX-2 active site. |

Experimental Protocols for Evaluating Anti-inflammatory Activity

The assessment of anti-inflammatory activity and the elucidation of SAR rely on a combination of in vitro and in vivo assays.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and recombinant human COX-2 are commonly used.

-

Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid.

-

Procedure:

-

The test compound is pre-incubated with the enzyme (COX-1 or COX-2) at various concentrations.

-

Arachidonic acid is added to initiate the reaction.

-

The reaction is stopped after a defined period.

-

The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute in vivo anti-inflammatory activity of a compound.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Procedure:

-

The baseline paw volume of each rat is measured using a plethysmometer.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each time point by comparing the increase in paw volume in the treated group with the vehicle control group.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts in anti-inflammatory drug action and discovery.

Caption: The Cyclooxygenase (COX) Pathway.

Caption: Mechanism of Action of NSAIDs.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Potential Anti-Inflammatory Constituents from Aesculus wilsonii Seeds [mdpi.com]

- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

Preclinical Profile of Anti-inflammatory Agent Selenocoxib-2, a Novel Selenium-Containing Celecoxib Derivative

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of anti-inflammatory drug discovery is continually evolving, with a focus on developing agents with enhanced potency and improved safety profiles. This technical guide delves into the preclinical data of a promising anti-inflammatory agent, compound 34, also known as Selenocoxib-2. This agent is a selenocyanate derivative of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. The incorporation of selenium is designed to augment the anti-inflammatory properties of the parent molecule, potentially enabling lower therapeutic doses and targeting additional inflammatory pathways. This document provides a comprehensive overview of its mechanism of action, supported by quantitative preclinical data, detailed experimental protocols, and visual representations of its biological activity.

Core Mechanism of Action

Selenocoxib-2 exerts its anti-inflammatory effects through a dual mechanism. Primarily, it acts as a potent inhibitor of the COX-2 enzyme, a key mediator in the synthesis of pro-inflammatory prostaglandins. Secondly, it demonstrates significant inhibitory effects on the NF-κB signaling pathway, a critical regulator of a wide array of pro-inflammatory genes.

Inhibition of Cyclooxygenase-2 (COX-2)

In vitro kinetic assays have demonstrated that Selenocoxib-2 is a more potent inhibitor of human COX-2 than its parent compound, celecoxib.[1][2] This enhanced inhibitory activity is a cornerstone of its anti-inflammatory potential.

Modulation of the NF-κB Signaling Pathway

Selenocoxib-2 has been shown to effectively suppress the lipopolysaccharide (LPS)-induced activation of NF-κB.[1][2] This leads to the downstream down-regulation of several pro-inflammatory genes, including COX-2, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α).[1][3] This action on the NF-κB pathway suggests a broader anti-inflammatory profile compared to agents that solely target COX-2.

Below is a diagram illustrating the proposed mechanism of action of Selenocoxib-2.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of Selenocoxib-2.

Table 1: In Vitro COX-2 Inhibition

| Compound | KI for human COX-2 (μM) |

| Selenocoxib-2 | 0.72 |

| Celecoxib | 2.3 |

| Selenocoxib-3 | 2.4 |

Data sourced from Desai et al., 2010.[1][2]

Table 2: Effect on Pro-inflammatory Gene Expression in Macrophages

| Treatment | Relative mRNA Expression (Fold Change vs. Control) |

| COX-2 | |

| LPS | Data not quantified in fold change |

| LPS + Celecoxib | Significant reduction |

| LPS + Selenocoxib-2 | More effective reduction than Celecoxib |

| iNOS | |

| LPS | Data not quantified in fold change |

| LPS + Celecoxib | Significant reduction |

| LPS + Selenocoxib-2 | More effective reduction than Celecoxib |

| TNF-α | |

| LPS | Data not quantified in fold change |

| LPS + Celecoxib | Significant reduction |

| LPS + Selenocoxib-2 | More effective reduction than Celecoxib |

Qualitative summary based on findings from Desai et al., 2010.[1][2][3]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of Selenocoxib-2.

In Vitro COX-2 Inhibition Assay

The inhibitory activity of Selenocoxib-2 against purified human COX-2 was determined using an in vitro kinetic assay.

-

Enzyme and Substrate: Purified human COX-2 enzyme was used. Arachidonic acid served as the substrate.

-

Incubation: The enzyme was pre-incubated with various concentrations of Selenocoxib-2, celecoxib, or vehicle control.

-

Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.

-

Measurement: The rate of prostaglandin formation was measured, typically by monitoring oxygen consumption or by using a specific immunoassay for a particular prostaglandin (e.g., PGE2).

-

Data Analysis: The inhibition constant (KI) was calculated from the reaction rates at different inhibitor and substrate concentrations using appropriate enzyme kinetic models.

Cell Culture and LPS Stimulation of Macrophages

RAW264.7 murine macrophages or bone marrow-derived macrophages were used to assess the anti-inflammatory effects of Selenocoxib-2 in a cellular context.

-

Cell Culture: Macrophages were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Pre-treatment: Cells were pre-treated with various concentrations of Selenocoxib-2, celecoxib, or vehicle control for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation was induced by treating the cells with lipopolysaccharide (LPS) from E. coli.

-

Harvesting: After a defined incubation period with LPS, cell lysates and culture supernatants were harvested for further analysis.

NF-κB Activation Assay

The effect of Selenocoxib-2 on NF-κB activation was assessed using a reporter gene assay.

-

Transfection: Macrophages were transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment and Stimulation: Transfected cells were pre-treated with Selenocoxib-2 or controls, followed by stimulation with LPS.

-

Luciferase Assay: Cell lysates were collected, and luciferase activity was measured using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of Selenocoxib-2 indicated inhibition of NF-κB activation.

Gene Expression Analysis (RT-qPCR)

The effect of Selenocoxib-2 on the expression of pro-inflammatory genes was determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

RNA Extraction: Total RNA was extracted from treated and untreated macrophage cells.

-

Reverse Transcription: RNA was reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA was used as a template for qPCR with primers specific for COX-2, iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes was calculated using the ΔΔCt method.

The workflow for evaluating the cellular anti-inflammatory effects of Selenocoxib-2 is depicted below.

Conclusion

The preclinical data for Selenocoxib-2, a selenocyanate derivative of celecoxib, demonstrate its potential as a potent anti-inflammatory agent. Its dual mechanism of action, involving superior COX-2 inhibition and suppression of the NF-κB signaling pathway, suggests a broad and efficacious anti-inflammatory profile. The presented data and experimental protocols provide a solid foundation for further investigation and development of this compound as a next-generation anti-inflammatory therapeutic.

Other "Anti-inflammatory Agents 34"

It is important to note that the designation "compound 34" has been applied to other distinct chemical entities in the scientific literature. These include:

-

An N-(α-acetamidocinnamoyl)arylhydrazone derivative reported to inhibit edema by 74% and target 5-lipoxygenase (5-LOX).[4]

-

A diarylpentanoid derivative with significant antioxidant activity and the ability to inhibit AP-1 activation more effectively than curcumin.[5][6]

This guide has focused on Selenocoxib-2 due to the comprehensive nature of the publicly available preclinical data. Researchers are advised to consider the specific context when encountering the term "anti-inflammatory agent 34."

References

- 1. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to MCC950: A Potent and Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is a key driver of inflammation in a multitude of diseases. This has led to significant efforts to develop specific inhibitors of this pathway. This technical guide provides a comprehensive overview of MCC950, a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] We detail its mechanism of action, present its quantitative efficacy in various cellular models, outline key experimental protocols for its characterization, and provide visualizations of the biological pathways and experimental workflows.

Introduction: The NLRP3 Inflammasome

The NLRP3 inflammasome is an intracellular multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Its activation is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines (e.g., TNF-α).[5][6] This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[5]

-

Activation (Signal 2): A diverse range of stimuli, such as extracellular ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction, can provide the second signal.[3][7] This triggers the assembly of the inflammasome complex, consisting of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[6]

Once assembled, the complex facilitates the auto-cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted.[5] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis.[6]

MCC950: Mechanism of Action

MCC950 is a diarylsulfonylurea-containing compound that acts as a potent and specific inhibitor of NLRP3 inflammasome activation.[1] It blocks both canonical and non-canonical NLRP3 activation pathways.[1] Mechanistically, MCC950 directly interacts with the Walker B motif within the NACHT domain of NLRP3.[8] This interaction prevents ATP hydrolysis, locking the NLRP3 protein in an inactive conformation and thereby inhibiting its oligomerization and the subsequent assembly of the inflammasome complex.[9][10]

A key feature of MCC950 is its high selectivity for NLRP3. It does not inhibit other known inflammasomes, such as AIM2, NLRC4, or NLRP1, making it an invaluable tool for studying NLRP3-specific biological processes.[1][9][10]

Caption: Mechanism of MCC950 on the NLRP3 inflammasome pathway.

Quantitative Data: In Vitro Efficacy of MCC950

MCC950 demonstrates potent inhibitory activity at nanomolar concentrations across various cell types and stimuli. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50) for cytokine release, caspase activity, or pyroptosis.

| Assay | Cell Type | Species | Stimulus | IC50 (nM) | Reference(s) |

| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + ATP | 7.5 | [2] |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + Nigericin | 9 | [11] | |

| Immortalized Macrophages (iMac) | Mouse | LPS + Nigericin | 4 | [11] | |

| THP-1 Derived Macrophages | Human | LPS + Nigericin | 200 | [12] | |

| Neonatal Microglia | Mouse | LPS + ATP | 60 | [13] | |

| Pyroptosis (LDH Release) | THP-1 Cells | Human | - | 18.3 | [14] |

| Caspase-1 Activity | THP-1 Cells | Human | - | 7.9 | [14] |

| ASC Speck Formation | THP-1 Cells | Human | LPS + Nigericin | 100 - 1000 | [13] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell type, stimulus concentration, and incubation times.

Experimental Protocols

Detailed and reproducible protocols are crucial for studying NLRP3 inflammasome inhibitors. Below are methodologies for key in vitro assays.

Protocol: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells and its inhibition by MCC950.

Materials:

-

BMDMs or PMA-differentiated THP-1 cells

-

Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

MCC950 (stock solution in DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

ELISA kit for IL-1β

Methodology:

-

Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of approximately 2-5 x 10^5 cells/well. Allow cells to adhere overnight.

-

Priming (Signal 1): Prime the cells by replacing the medium with serum-free medium containing LPS (e.g., 200-500 ng/mL). Incubate for 3-4 hours.

-

Inhibitor Treatment: Pre-treat the cells by adding various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the wells. Incubate for 30-60 minutes.

-

Activation (Signal 2): Induce inflammasome activation by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

-

Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

-

Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Protocol: Cytotoxicity Assay (LDH Release)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, serving as an indicator of pyroptosis or other forms of cytotoxic cell death.

Materials:

-

Cells treated as described in Protocol 4.1

-

LDH Cytotoxicity Assay Kit

-

96-well plate

Methodology:

-

Cell Treatment: Follow steps 1-4 from Protocol 4.1. It is essential to include a "Maximum LDH Release" control by adding a lysis solution (provided in the kit) to untreated, primed wells 45 minutes before the end of the experiment.

-

Sample Collection: After the final incubation, centrifuge the plate at approximately 500 x g for 5 minutes.

-

Assay: Transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit and incubate as per the manufacturer's protocol.

-

Measurement: Measure the absorbance at the specified wavelength using a plate reader.

-

Calculation: Determine the percentage of cytotoxicity relative to the maximum LDH release control.

Mandatory Visualizations

Visualizing complex biological pathways and experimental designs is essential for clarity and understanding.

Caption: A typical experimental workflow for evaluating NLRP3 inhibitors.

Caption: Logical diagram illustrating the selectivity of MCC950.

Conclusion

MCC950 has been established as a cornerstone tool for investigating the role of the NLRP3 inflammasome in health and disease.[2] Its high potency and specificity allow for the precise dissection of NLRP3-mediated inflammatory pathways.[1][15] The data and protocols presented in this guide serve as a resource for researchers aiming to utilize MCC950 in their studies and for professionals involved in the development of novel anti-inflammatory therapeutics targeting this critical pathway. While MCC950 has shown negligible cytotoxicity in many studies, it is always prudent to assess its effect on cell viability in the specific experimental system being used.[15][16][17]

References

- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 8. DSpace [research-repository.griffith.edu.au]

- 9. invivogen.com [invivogen.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Anti-inflammatory Agent 34 in Cell Culture

Compound of Interest: Anti-inflammatory Agent 34

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a novel investigational compound, this compound, in cell culture-based assays. The protocols detailed below are optimized for the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.

Overview of this compound

This compound is a synthetic small molecule designed to potently inhibit key signaling pathways involved in the inflammatory response. Preliminary studies suggest that its mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3][4] These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[5][6]

Data Presentation

The following table summarizes the key quantitative data for this compound from preliminary in vitro studies.

| Parameter | Cell Line | Inducer | Value (IC₅₀) |

| NO Inhibition | RAW 264.7 | LPS | 7.8 ± 1.2 µM |

| TNF-α Secretion | RAW 264.7 | LPS | 10.2 ± 2.1 µM |

| IL-6 Secretion | RAW 264.7 | LPS | 9.5 ± 1.8 µM |

| Cytotoxicity (CC₅₀) | RAW 264.7 | - | > 100 µM |

Experimental Protocols

RAW 264.7 Cell Culture

This protocol describes the routine maintenance of the RAW 264.7 murine macrophage cell line.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Culture RAW 264.7 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

For subculturing, aspirate the old medium and wash the cells once with PBS.

-

Detach the adherent cells by gently using a cell scraper in the presence of fresh medium.

-

Split the cells at a ratio of 1:4 to 1:8, depending on the desired cell density.

-

Refresh the medium every 2-3 days.

Assessment of Cytotoxicity (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory properties.

Materials:

-

RAW 264.7 cells

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in DMEM. Ensure the final DMSO concentration does not exceed 0.1%.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Induction of Inflammatory Response

This protocol details the method for inducing an inflammatory response in RAW 264.7 cells using lipopolysaccharide (LPS).

Materials:

-

Cultured RAW 264.7 cells

-

Lipopolysaccharide (LPS) from E. coli

-

Serum-free DMEM

Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a desired density and allow them to adhere overnight.

-

The following day, replace the medium with fresh serum-free DMEM.

-

Pre-treat cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS at a final concentration of 1 µg/mL to induce an inflammatory response.[7]

-

Incubate for the desired time depending on the downstream assay (e.g., 24 hours for cytokine analysis).

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

-

Cell culture supernatants from LPS-stimulated cells

-

Griess Reagent System

-

Sodium nitrite standard

-

96-well plate

-

Microplate reader

Procedure:

-

Following LPS stimulation, collect the cell culture supernatants.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Prepare a standard curve using sodium nitrite.

-

Add 50 µL of Griess Reagent I to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in the samples using the standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of TNF-α and IL-6.

Materials:

-

Cell culture supernatants from LPS-stimulated cells

-

Mouse TNF-α and IL-6 ELISA kits

-

Microplate reader

Procedure:

-

Pre-treat RAW 264.7 cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 18-24 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, this involves adding the supernatants to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.

-

Measure the absorbance at the appropriate wavelength.

-

Determine the cytokine concentrations from the standard curve provided with the kit.

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Cell lysates from treated RAW 264.7 cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein to the total protein.

Mandatory Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory effects of Agent 34.

Caption: Proposed mechanism of action for this compound.

References

- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. synapse.koreamed.org [synapse.koreamed.org]

- 5. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 6. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Eugenol as an Anti-inflammatory Agent in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a naturally occurring phenolic compound found in essential oils of clove, cinnamon, and basil, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1] Its mechanism of action involves the modulation of key inflammatory pathways, making it a compound of interest for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for in vivo dosing of Eugenol in common mouse models of inflammation, summarize quantitative data, and visualize key pathways and workflows.

Mechanism of Action

Eugenol exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2] By preventing the phosphorylation of IκB and the subsequent translocation of the p50/p65 heterodimer to the nucleus, Eugenol effectively downregulates the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3] Additionally, Eugenol can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4]

Signaling Pathway of Eugenol's Anti-inflammatory Action

Caption: Eugenol's anti-inflammatory signaling pathway.

In Vivo Dosing and Efficacy in Mouse Models

The following tables summarize the quantitative data for Eugenol administration in various mouse models of inflammation.

Acute Inflammation Models

| Mouse Model | Strain | Eugenol Dose | Route of Admin. | Efficacy | Reference |

| Carrageenan-Induced Paw Edema | Swiss | 200 mg/kg | Oral (p.o.) | Significant inhibition of paw edema 2-4 hours post-carrageenan injection. | [5] |

| Swiss | 400 mg/kg | Oral (p.o.) | Significant inhibition of paw edema 2-4 hours post-carrageenan injection. | [5] | |

| Acetic Acid-Induced Writhing | Swiss | 50, 75, 100 mg/kg | Intraperitoneal (i.p.) | Significant antinociceptive effect. | [6] |

| Swiss | 3-300 mg/kg | Oral (p.o.) | Dose-dependent inhibition of writhing (ID₅₀ = 51.3 mg/kg). | [7] | |

| Swiss | 3-300 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of writhing (ID₅₀ = 50.2 mg/kg). | [7] |

Lipopolysaccharide (LPS)-Induced Lung Injury

| Mouse Model | Strain | Eugenol Dose | Route of Admin. | Efficacy | Reference |

| LPS-Induced Acute Lung Injury | BALB/c | 160 mg/kg | Intraperitoneal (i.p.) | Reduced lung inflammation and improved lung function. | [1] |

| Swiss | 200 mg/kg | Intraperitoneal (i.p.) | Significantly reduced neutrophil accumulation in BALF and inhibited MMP-2 and MMP-9 activity. | [8] |

Other Inflammation Models

| Mouse Model | Strain | Eugenol Dose | Route of Admin. | Efficacy | Reference |

| SARS-CoV-2 Spike S1-Induced Inflammation | C57BL/6 | 25 mg/kg/day | Oral gavage | Reduced lung inflammation and fever. | [9] |

| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | Daily | Oral | Notable decline in the severity of clinical symptoms, inhibited immune cell infiltration, and mitigated inflammation and demyelination. | [10] |

Experimental Protocols

Preparation of Eugenol for In Vivo Administration

For oral administration, Eugenol can be prepared as an aqueous suspension. For intraperitoneal injections, it can be dissolved in a suitable vehicle such as saline. Due to its volatility, formulations using porous silica to create a solidified powder have also been explored to improve stability and handling for oral delivery.[2]

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the efficacy of acute anti-inflammatory agents.

Materials:

-

Male Swiss mice (25 ± 5 g)

-

Eugenol

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., water for oral administration)

-

Plethysmometer or calipers

-

Oral gavage needles

-

1 mL syringes with 27-gauge needles

Procedure:

-

Fast mice overnight with free access to water.

-

Administer Eugenol (e.g., 200 or 400 mg/kg) or vehicle orally via gavage.[5]

-

One hour after Eugenol administration, inject 50 µL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.[11]

-

Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.[5][12]